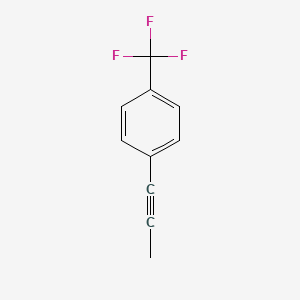
Sodium dimethyldithiocarbamate, mixted with fuberidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium dimethyldithiocarbamate, mixed with fuberidazole, is a compound that combines the properties of both sodium dimethyldithiocarbamate and fuberidazole. Sodium dimethyldithiocarbamate is an organosulfur compound known for its strong chelating properties and is widely used in various industrial applications, including as a fungicide and rubber chemical precursor . Fuberidazole is a benzimidazole fungicide used to control fungal diseases in crops .
準備方法
Synthetic Routes and Reaction Conditions
Sodium dimethyldithiocarbamate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide:
CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O
The reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .
Fuberidazole is synthesized through a multi-step process involving the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by further functionalization to introduce the fuberidazole moiety .
Industrial Production Methods
Industrial production of sodium dimethyldithiocarbamate involves large-scale reactions in reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then crystallized, filtered, and dried for commercial use . Fuberidazole production involves similar large-scale synthesis with stringent quality control measures to ensure the efficacy of the fungicide .
化学反応の分析
Types of Reactions
Sodium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Chelation: It forms stable complexes with transition metals such as copper, nickel, and zinc.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Chelation: Transition metal salts like copper sulfate and nickel chloride are used under aqueous conditions.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products
Oxidation: Disulfides and other sulfur-containing compounds.
Chelation: Metal-dithiocarbamate complexes.
Substitution: Various substituted dithiocarbamates.
科学的研究の応用
Sodium dimethyldithiocarbamate and fuberidazole have diverse applications in scientific research:
Chemistry: Used as chelating agents and precursors for synthesizing other compounds.
Biology: Studied for their effects on enzyme inhibition and metal ion chelation.
Medicine: Investigated for their potential therapeutic effects, including antifungal and anticancer properties.
Industry: Employed in wastewater treatment for heavy metal removal and as fungicides in agriculture
作用機序
The mechanism of action of sodium dimethyldithiocarbamate involves its strong metal-binding capacity, which inhibits metal-dependent enzymes in fungi, bacteria, and plants . It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups in cytoplasmic constituents .
Fuberidazole exerts its fungicidal effects by disrupting microtubule formation in fungal cells, leading to cell cycle arrest and cell death .
類似化合物との比較
Sodium dimethyldithiocarbamate can be compared with other dithiocarbamates such as:
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
These compounds share similar chelating properties but differ in their metal-binding affinities and specific applications .
Fuberidazole can be compared with other benzimidazole fungicides such as:
- Carbendazim
- Thiophanate-methyl
- Benomyl
These fungicides share a similar mode of action but differ in their spectrum of activity and resistance profiles .
Conclusion
Sodium dimethyldithiocarbamate, mixed with fuberidazole, is a compound with significant industrial and scientific applications. Its unique properties and diverse applications make it a valuable compound in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
80123-71-3 |
|---|---|
分子式 |
C14H14N3NaOS2 |
分子量 |
327.4 g/mol |
IUPAC名 |
sodium;N,N-dimethylcarbamodithioate;2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H8N2O.C3H7NS2.Na/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;1-4(2)3(5)6;/h1-7H,(H,12,13);1-2H3,(H,5,6);/q;;+1/p-1 |
InChIキー |
SQAPAECTWJODMR-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=S)[S-].C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


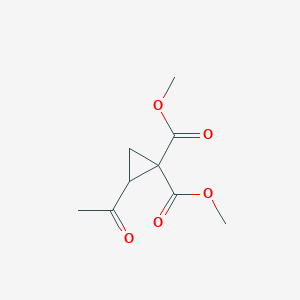
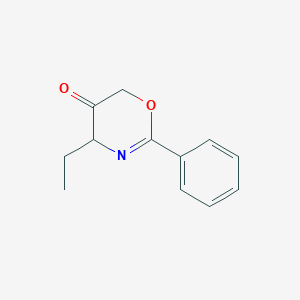
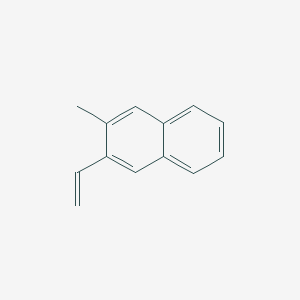
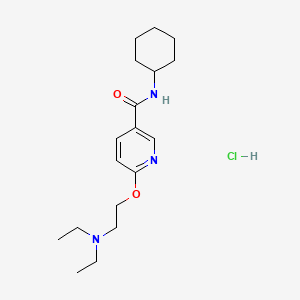
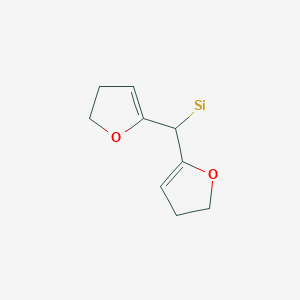
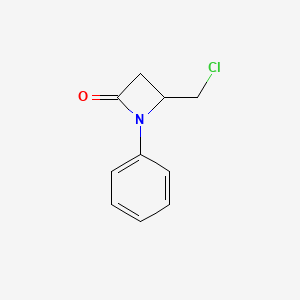
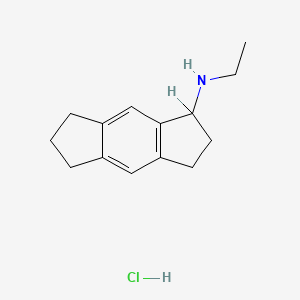

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
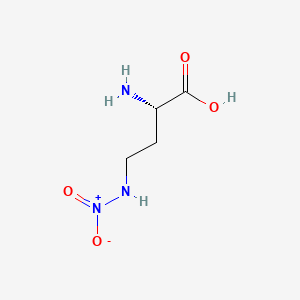
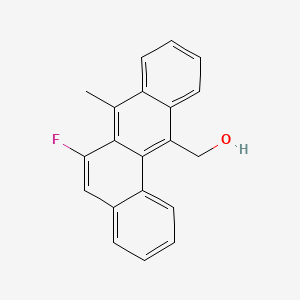
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
